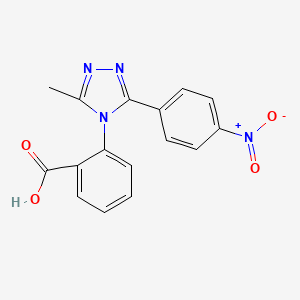
2-(3-Methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl)benzoic acid
Cat. No. B8645304
Key on ui cas rn:
648917-55-9
M. Wt: 324.29 g/mol
InChI Key: ZPHXSBYJQJSFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07138414B2
Procedure details


was prepared by hydrogenating 270 mg of 2-[3-methyl-5-(4-nitrophenyl)-[1,2,4]triazol-4-yl]benzoic acid in the presence of Pd/C in tetrahydrofuran and purified by column chromatography (silica gel, solvent: 95:5 dichloromethane:methanol).
Quantity
270 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[C:9]([OH:11])=[O:10])[C:5]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-])=O)=[CH:18][CH:17]=2)=[N:4][N:3]=1>O1CCCC1.[Pd]>[NH2:22][C:19]1[CH:18]=[CH:17][C:16]([C:5]2[N:6]([C:7]3[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=3[C:9]([OH:11])=[O:10])[C:2]([CH3:1])=[N:3][N:4]=2)=[CH:21][CH:20]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
270 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NN=C(N1C1=C(C(=O)O)C=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography (silica gel, solvent: 95:5 dichloromethane:methanol)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC=C(C=C1)C1=NN=C(N1C1=C(C(=O)O)C=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
